molecular formula C11H17NO8 B12339672 D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-

D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-

Cat. No.: B12339672
M. Wt: 291.25 g/mol
InChI Key: OROCJNDGXWMTBX-UFGQHTETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of a suitable sugar derivative, followed by the introduction of the acetylamino group and the formation of the anhydro structure. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-(aminoiminomethyl)amino-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-
  • D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-3,4,5-trideoxy-, methyl ester, cyclic 8,9-carbonate

Uniqueness

D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- is unique due to its specific structural features, such as the presence of the acetylamino group and the anhydro structure. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

D-glycero-D-galacto-Non-2-enonic acid, also known as 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-, is a derivative of sialic acid that has garnered attention for its biological activities, particularly in the context of viral infections and potential therapeutic applications. This compound is structurally related to other sialic acids and plays a significant role in various biological processes.

Chemical Structure

The molecular formula of D-glycero-D-galacto-Non-2-enonic acid is C12H22N4O8, with a molecular weight of approximately 350.33 g/mol. The compound features an acetylamino group and an anhydro structure that contribute to its biological properties.

Antiviral Properties

D-glycero-D-galacto-Non-2-enonic acid has been studied for its antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated that this compound can inhibit neuraminidase (NA) activity, which is crucial for the viral replication cycle.

  • Neuraminidase Inhibition : The compound acts as a competitive inhibitor of neuraminidase enzymes from various influenza strains. In assays conducted with both wild-type and mutant viruses, it was found to exhibit significant inhibitory effects at micromolar concentrations .
  • Resistance Mutations : Research has indicated that certain mutations in the neuraminidase gene can confer resistance to this compound. For instance, mutations such as D199E and P458T were identified in A(H1N1)pdm09 strains that reduced susceptibility to neuraminidase inhibitors, including D-glycero-D-galacto-Non-2-enonic acid .

The mechanism by which D-glycero-D-galacto-Non-2-enonic acid exerts its antiviral effects involves binding to the active site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues from host cell glycoproteins. This inhibition disrupts the release of new virions from infected cells, thereby limiting the spread of infection.

Case Study 1: Influenza A Virus

In a study involving MDCK cells infected with A(H1N1)pdm09 viruses, D-glycero-D-galacto-Non-2-enonic acid was tested for its ability to inhibit viral replication. Results showed a marked decrease in viral titers in treated cells compared to controls, indicating effective inhibition of viral propagation .

Case Study 2: Resistance Mechanisms

Another study focused on the emergence of resistant strains during treatment with neuraminidase inhibitors. The identification of mutations such as P458T highlighted the need for continuous monitoring of viral populations to understand resistance mechanisms better and inform treatment strategies .

Data Tables

Activity Inhibition Concentration (µM) Effect on Viral Fitness
Neuraminidase Inhibition5 - 20Reduced
Viral Replication (MDCK Cells)10 - 50Significant reduction

Properties

Molecular Formula

C11H17NO8

Molecular Weight

291.25 g/mol

IUPAC Name

(2R,3R,4S)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1

InChI Key

OROCJNDGXWMTBX-UFGQHTETSA-N

Isomeric SMILES

CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1O)[C@@H]([C@@H](CO)O)O)C(=O)O

Canonical SMILES

CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.